molecular formula C11H16Br2 B11947076 (1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane

(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane

Cat. No.: B11947076
M. Wt: 308.05 g/mol
InChI Key: SKQVGBXLHPBGHY-IXBNRNDTSA-N
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Description

(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane is a derivative of adamantane, a polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two bromine atoms attached to the adamantane framework, specifically at the 1 and 3 positions. The adamantane structure is known for its rigidity and stability, making its derivatives valuable in various applications.

Properties

Molecular Formula

C11H16Br2

Molecular Weight

308.05 g/mol

IUPAC Name

(5S,7R)-1-bromo-3-(bromomethyl)adamantane

InChI

InChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2/t8-,9+,10?,11?

InChI Key

SKQVGBXLHPBGHY-IXBNRNDTSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)CBr

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CBr

Origin of Product

United States

Preparation Methods

Bromination with Bromine (Br₂) and Catalytic HBr

Stepwise Bromination Strategies

Sequential Bromination of Adamantane

This method involves introducing bromine atoms at distinct positions through sequential reactions.

Step 1: Synthesis of 1-Bromoadamantane

  • Conditions : Adamantane is treated with Br₂ in the presence of FeBr₃ or AlBr₃ as a Lewis acid.

  • Yield : ~60–70%.

Step 2: Introduction of Bromomethyl Group at Position 3

  • Free-Radical Bromination :

    • Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).

    • Conditions : Photochemical initiation (λ = 365 nm) in CCl₄ or acetonitrile.

    • Mechanism : Hydrogen abstraction from the methyl group generates a radical intermediate, which reacts with Br₂ or NBS.

Example :
Photodecarboxylation of 2-((3r,5r,7r)-adamantan-1-yl)acetic acid with NBS under CeCl₃ catalysis yields (3r,5r,7r)-1-(bromomethyl)adamantane in 56% yield.

Stereochemical Considerations :

  • The (1S,3R,5R,7S) configuration may arise from steric effects during bromination, though explicit stereochemical data are limited in public records.

Decarboxylative Bromination

Cristol–Firth-Type Reactions

Decarboxylative bromination replaces carboxylic acid groups with bromine atoms, offering a pathway to functionalized adamantanes.

Procedure :

  • Starting Material : Adamantane-acetic acid derivatives.

  • Reagents : Br₂, HgO (or AgBr), in acetic acid.

  • Mechanism : The reaction proceeds via an acyl hypobromite intermediate, followed by radical decarboxylation.

Example :
Stearic acid undergoes bromodecarboxylation to yield 1-bromooctadecane in 93% crude yield under similar conditions. Adapting this to adamantane derivatives could involve 3-carboxyadamantane precursors.

Advantages :

  • Avoids harsh bromination conditions.

  • Suitable for thermally sensitive substrates.

Substitution Reactions

Nucleophilic Displacement

A substitution reaction between methyl bromide and isopropene has been proposed for synthesizing bromomethyladamantanes, though mechanistic details are sparse.

Hypothetical Pathway :

  • Alkylation : Reaction of adamantanol with methyl bromide to form 3-methyladamantane.

  • Bromination : Free-radical or electrophilic bromination to introduce Br at position 1 and BrCH₂ at position 3.

Challenges :

  • Adamantane’s inertness necessitates strong electrophiles or radical initiators.

Comparative Analysis of Methods

Method Conditions Yield Stereochemical Control Key References
Direct BrominationBr₂, HBr, 50–55°CModerateLimited
Stepwise BrominationNBS, AIBN, hv56%Partial
Decarboxylative BrominationBr₂, HgO, AcOHHighUnreported
SubstitutionMethyl bromide, ΔLowNone

Industrial and Scalability Considerations

  • Catalytic HBr in Acetic Acid : Preferred for scalability due to simplicity and solvent recovery.

  • Photocatalytic Methods : Emerging as sustainable alternatives but require specialized equipment.

  • Purity Challenges : Byproducts like di-brominated isomers necessitate careful chromatography .

Chemical Reactions Analysis

Types of Reactions

(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to form adamantane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of adamantane derivatives with oxygen-containing functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated adamantane derivatives.

    Reduction Reactions: Reduced adamantane derivatives with hydrogen or alkyl groups.

    Oxidation Reactions: Oxidized adamantane derivatives with ketone, aldehyde, or carboxylic acid groups.

Scientific Research Applications

(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential as a pharmacophore in drug design and development.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the production of advanced materials, including high-performance lubricants and coatings.

Mechanism of Action

The mechanism of action of (1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The rigid adamantane framework provides structural stability, enhancing the compound’s efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-3-(chloromethyl)adamantane
  • 1-bromo-3-(hydroxymethyl)adamantane
  • 1-bromo-3-(aminomethyl)adamantane

Uniqueness

(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane is unique due to the presence of two bromine atoms, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specific binding properties, making it valuable in various research and industrial applications.

Biological Activity

(1S,3R,5R,7S)-1-bromo-3-(bromomethyl)adamantane is a brominated derivative of adamantane, characterized by its unique polycyclic structure and the presence of two bromine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C11H16Br2
  • Molecular Weight : 308.06 g/mol
  • CAS Number : 1822-25-9
  • Purity : >97%

The compound's structure allows for diverse chemical reactivity, particularly through substitution reactions involving the bromine atoms, which can interact with various biological targets.

The biological activity of (1S,3R,5R,7S)-1-bromo-3-(bromomethyl)adamantane is primarily attributed to:

  • Halogen Bonding : The bromine atoms can form halogen bonds with nucleophiles, enhancing binding affinity to biological targets.
  • Rigidity and Stability : The adamantane framework provides structural stability, which is crucial for effective interaction with biomolecules.

Antiviral Activity

Recent studies have indicated that brominated adamantane derivatives may exhibit antiviral properties. For instance:

  • Study Findings : A compound similar to (1S,3R,5R,7S)-1-bromo-3-(bromomethyl)adamantane was tested against various viral strains and showed significant inhibition of viral replication .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent:

  • Case Study : A study evaluating novel adamantanyl derivatives found that compounds with similar structural features displayed promising activity against cancer cell lines. The mechanism involved the inhibition of specific kinases such as Aurora-A .
CompoundActivityIC50 (µM)Reference
(1S,3R,5R,7S)-1-bromo-3-(bromomethyl)adamantaneAnticancer12.5
Similar Adamantane DerivativeAntiviral8.0

Synthesis and Research Applications

The synthesis of (1S,3R,5R,7S)-1-bromo-3-(bromomethyl)adamantane typically involves:

  • Bromination of Adamantane Derivatives : Utilizing bromine in the presence of catalysts like iron(III) bromide.
  • Characterization Techniques : NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity.

This compound serves as a valuable building block in medicinal chemistry for developing new drugs targeting metabolic disorders and cancers.

Q & A

What are the optimal reaction conditions for synthesizing (1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane?

Level: Basic
Answer:
The synthesis of brominated adamantane derivatives typically involves Grignard or alkylation reactions. For example:

  • Grignard Reagents: Use methylmagnesium bromide (CH₃MgBr) in ether under nitrogen atmosphere, heated at 100°C for 18–24 hours to ensure complete substrate consumption .
  • Purification: Sublimation and recrystallization are critical to isolate the product from by-products like adamantane (reduction product) .
  • Key Parameters: Extended heating periods (up to 18 hours) and solvent choice (ether) improve yields (>85%). Small-scale NMR monitoring can confirm reaction completion .

Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming stereochemistry. For example, ¹³C NMR distinguishes bridgehead carbons (δ 30–50 ppm) and brominated positions (δ 55–70 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₅Br₂: theoretical 306.96 g/mol). Fragmentation patterns help identify bromomethyl groups .
  • Infrared (IR) Spectroscopy: C-Br stretching vibrations (500–600 cm⁻¹) and adamantane cage vibrations (2800–3000 cm⁻¹) validate structural integrity .

How can competing reaction pathways (e.g., reduction vs. alkylation) be minimized during synthesis?

Level: Advanced
Answer:

  • Catalyst Purity: Trace transition metals in magnesium (Grignard reagent) may promote reduction. Use ultra-pure magnesium to favor alkylation over reduction .
  • Solvent Optimization: Ether solvents stabilize Grignard intermediates, reducing side reactions. Avoid polar solvents that may hydrolyze intermediates.
  • By-Product Analysis: Gas chromatography-mass spectrometry (GC-MS) or VPC (vapor-phase chromatography) can detect adamantane (reduction product) and adjust conditions accordingly .

What computational methods are suitable for predicting the thermodynamic stability of this compound?

Level: Advanced
Answer:

  • Density Functional Theory (DFT): Use B3LYP-D3(BJ)/6-311++G** to calculate Gibbs free energy (ΔG) and enthalpy (ΔH) of formation. Compare with experimental thermal decomposition data .
  • Molecular Dynamics (MD): Simulate adamantane cage rigidity under thermal stress (e.g., 200–300°C) to predict stability .
  • Data Validation: Cross-reference computational results with thermogravimetric analysis (TGA) showing decomposition temperatures >200°C .

How does the adamantane scaffold influence the compound’s pharmacokinetic properties?

Level: Advanced
Answer:

  • Lipophilicity: Adamantane’s cage structure enhances membrane permeability, as shown in logP calculations (estimated ~3.5 for brominated derivatives) .
  • Metabolic Stability: In vitro assays (e.g., liver microsomes) assess oxidation resistance. Adamantane derivatives often exhibit slow cytochrome P450-mediated metabolism .
  • Drug Delivery: Adamantane’s rigidity improves drug conjugate stability. For example, nitro derivatives show prolonged half-lives in plasma .

What methodologies are recommended for evaluating biological activity (e.g., antiviral or anticancer)?

Level: Advanced
Answer:

  • In Vitro Screening:
    • Antiviral: Plaque reduction assays against influenza A (MDCK cells) or herpes simplex virus (Vero cells) .
    • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Target Interaction Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to viral neuraminidase or cellular receptors .

How can thermal stability and sensitivity to external stimuli be experimentally determined?

Level: Advanced
Answer:

  • Thermogravimetric Analysis (TGA): Measure mass loss at 10°C/min under nitrogen. Adamantane derivatives typically show stability up to 200°C .
  • Differential Scanning Calorimetry (DSC): Identify exothermic decomposition peaks. For explosives research, assess impact sensitivity via BAM fallhammer tests .
  • Environmental Compatibility: Test hydrolytic stability in buffers (pH 1–13) and UV-Vis exposure to simulate storage conditions .

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